molecular formula C19H19ClN2O4 B244009 N-[5-(butanoylamino)-2-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

N-[5-(butanoylamino)-2-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No. B244009
M. Wt: 374.8 g/mol
InChI Key: PWODXQNYJZNIGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(butanoylamino)-2-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as BAY 73-6691, is a selective inhibitor of soluble guanylate cyclase (sGC). It has shown potential in treating various diseases such as pulmonary hypertension, heart failure, and sickle cell disease.

Mechanism of Action

N-[5-(butanoylamino)-2-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide 73-6691 selectively inhibits sGC, which is an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is a second messenger that plays a crucial role in regulating various physiological processes such as vascular smooth muscle relaxation, platelet aggregation, and cardiac contractility. By inhibiting sGC, N-[5-(butanoylamino)-2-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide 73-6691 increases cGMP levels, leading to vasodilation and improved cardiac function.
Biochemical and Physiological Effects:
N-[5-(butanoylamino)-2-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide 73-6691 has been shown to have several biochemical and physiological effects. It increases cGMP levels, leading to vasodilation and improved cardiac function. It also inhibits sickle cell hemoglobin polymerization, which could potentially lead to a cure for sickle cell disease. Additionally, N-[5-(butanoylamino)-2-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide 73-6691 has been found to have anti-inflammatory effects, which could be beneficial in treating various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[5-(butanoylamino)-2-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide 73-6691 in lab experiments is its selectivity for sGC. This allows for more precise targeting of cGMP signaling pathways. However, one limitation is its relatively short half-life, which may require frequent dosing in experiments.

Future Directions

There are several future directions for the study of N-[5-(butanoylamino)-2-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide 73-6691. One potential application is in the treatment of pulmonary hypertension, heart failure, and sickle cell disease. Further studies are needed to determine the optimal dosing and administration of N-[5-(butanoylamino)-2-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide 73-6691 in these diseases. Additionally, N-[5-(butanoylamino)-2-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide 73-6691 could be studied for its potential anti-inflammatory effects in treating various inflammatory diseases. Further research is also needed to determine the long-term safety and efficacy of N-[5-(butanoylamino)-2-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide 73-6691.

Synthesis Methods

The synthesis of N-[5-(butanoylamino)-2-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide 73-6691 involves a multi-step process. The starting material is 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid, which is reacted with butanoyl chloride to form the corresponding acid chloride. This is then reacted with 5-amino-2-chlorobenzoic acid to form the amide. The final step involves the reduction of the nitro group to the amino group using palladium on carbon and hydrogen gas.

Scientific Research Applications

N-[5-(butanoylamino)-2-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide 73-6691 has been extensively studied for its potential therapeutic applications. It has shown promise in treating pulmonary hypertension, heart failure, and sickle cell disease. In a study conducted on rats with pulmonary hypertension, N-[5-(butanoylamino)-2-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide 73-6691 was found to significantly reduce pulmonary arterial pressure and improve cardiac output. In another study, N-[5-(butanoylamino)-2-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide 73-6691 was shown to improve left ventricular function in rats with heart failure. Furthermore, N-[5-(butanoylamino)-2-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide 73-6691 has been found to inhibit sickle cell hemoglobin polymerization, which could potentially lead to a cure for sickle cell disease.

properties

Molecular Formula

C19H19ClN2O4

Molecular Weight

374.8 g/mol

IUPAC Name

N-[5-(butanoylamino)-2-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

InChI

InChI=1S/C19H19ClN2O4/c1-2-3-18(23)21-13-5-6-14(20)15(11-13)22-19(24)12-4-7-16-17(10-12)26-9-8-25-16/h4-7,10-11H,2-3,8-9H2,1H3,(H,21,23)(H,22,24)

InChI Key

PWODXQNYJZNIGN-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)C2=CC3=C(C=C2)OCCO3

Canonical SMILES

CCCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)C2=CC3=C(C=C2)OCCO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.